molecular formula C14H27N4O11P2+ B1669096 Citicoline CAS No. 987-78-0

Citicoline

Cat. No. B1669096
CAS RN: 987-78-0
M. Wt: 488.32 g/mol
InChI Key: RZZPDXZPRHQOCG-BQUFFADESA-N
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Description

Citicoline, also known as cytidine 5’-diphosphocholine or CDP-choline, is a naturally occurring chemical compound that supports brain function and health . It plays a crucial role in forming neuron cell membranes and is known to have neuroprotective properties . Citicoline is available as a dietary supplement and is used to enhance thinking ability and memory . It has also been investigated as a drug to treat a wide range of conditions, including stroke, dementia, bipolar disorder, and depression .


Synthesis Analysis

Citicoline is hydrolyzed into choline and cytidine in the intestine . Once these cross the blood-brain barrier, it is reformed into citicoline by the rate-limiting enzyme in phosphatidylcholine synthesis, CTP-phosphocholine cytidylyltransferase .


Molecular Structure Analysis

Citicoline’s IUPAC name is 5’-O-[hydroxy({hydroxy[2-(trimethylammonio)ethoxy]phosphoryl}oxy)phosphoryl]cytidine . Its molecular formula is C14H27N4O11P2+ and its molar mass is 489.335 g·mol−1 .


Chemical Reactions Analysis

Citicoline is a complex organic molecule that stimulates the biosynthesis of structural phospholipids of the neuronal membrane . It preserves the neuronal energetic reserve, inhibits apoptosis, and stimulates the synthesis of acetylcholine .


Physical And Chemical Properties Analysis

Citicoline Sodium is a hygroscopic, white, crystalline powder with high water solubility . Its molecular weight is approximately 510.30 g/mol . The melting point of citicoline sodium typically ranges from 270°C to 276°C .

Safety And Hazards

Citicoline is possibly safe when used for up to 12 weeks . Side effects might include stomach pain, back pain, blurred vision, constipation, and headache . When applied in the eye, Citicoline 2% eye drops are possibly safe when used for up to 3 years .

Future Directions

Citicoline has a wide range of effects and could be an essential substance in the treatment of many neurological diseases . Its positive impact on learning and cognitive functions among the healthy population is also worth noting . Future research directions include exploring Citicoline’s role in mental health, depression treatment, schizophrenia support, and eye health .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/t9-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZPDXZPRHQOCG-OJAKKHQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048431
Record name Citicoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citicoline

CAS RN

987-78-0
Record name Cytidine diphosphate choline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=987-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citicoline [INN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citicoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12153
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Citicoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Citicoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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